5-氟-2-(哌啶-3-氧基)嘧啶

描述

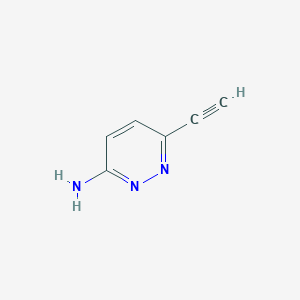

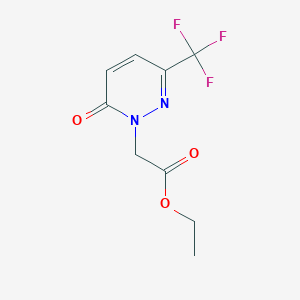

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine is a useful research compound. Its molecular formula is C9H12FN3O and its molecular weight is 197.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

哌啶衍生物的合成

哌啶衍生物在药物设计中至关重要,5-氟-2-(哌啶-3-氧基)嘧啶可以作为合成多种哌啶衍生物的起始原料。 这些衍生物存在于二十多种药物类别中,在制药行业中发挥着重要作用 .

药理学应用

哌啶部分是FDA批准药物中的常见特征。 含有该部分的化合物表现出广泛的生物活性,包括抗癌、抗菌、镇痛、抗炎和抗精神病作用 . 5-氟-2-(哌啶-3-氧基)嘧啶可用于开发具有这些性质的新药理学试剂。

抗癌研究

哌啶衍生物在抗癌研究中显示出希望。它们被用于多种方式来对抗癌症,例如通过抗增殖和抗转移作用。 正在研究的化合物可用于探索其潜在的抗癌应用 .

抗菌和抗真菌应用

哌啶衍生物的结构特征使其成为开发新型抗菌和抗真菌剂的合适候选者。 对5-氟-2-(哌啶-3-氧基)嘧啶的研究可能导致发现治疗传染病的新方法 .

镇痛和抗炎应用

哌啶衍生物以其镇痛和抗炎特性而闻名。 因此,5-氟-2-(哌啶-3-氧基)嘧啶可用于研究其在疼痛管理和炎症控制中的应用 .

神经系统疾病治疗

具有哌啶结构的化合物已被用于治疗阿尔茨海默病等神经系统疾病。 该化合物可能在开发治疗这些疾病的药物方面有应用价值 .

抗高血压和心血管研究

哌啶衍生物可以表现出抗高血压作用,这对心血管研究是有益的。 在此背景下研究5-氟-2-(哌啶-3-氧基)嘧啶可能导致心脏病治疗的进步 .

抗病毒和抗疟疾研究

哌啶衍生物的多功能性扩展到抗病毒和抗疟疾应用。 对该特定化合物的研究可能有助于创建治疗病毒感染和疟疾的新疗法 .

作用机制

Target of action

Fluorinated pyrimidines generally target enzymes involved in DNA and RNA synthesis, such as thymidylate synthase . They may also target other RNA- and DNA-modifying enzymes .

Mode of action

Fluorinated pyrimidines are often incorporated into the DNA and RNA of cancer cells, causing mutations and errors during replication that lead to cell death .

Biochemical pathways

The primary pathway affected by fluorinated pyrimidines is DNA synthesis. By inhibiting thymidylate synthase, these compounds prevent the formation of thymidine monophosphate, a necessary component of DNA .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of fluorinated pyrimidines can vary widely depending on the specific compound and its formulation. Generally, these compounds are well absorbed and widely distributed throughout the body. They are metabolized in the liver and excreted in the urine .

Result of action

The ultimate result of the action of fluorinated pyrimidines is the death of rapidly dividing cells, particularly cancer cells .

Action environment

The action, efficacy, and stability of fluorinated pyrimidines can be influenced by various environmental factors, including the pH of the environment, the presence of other drugs, and the specific characteristics of the target cells .

生化分析

Biochemical Properties

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, such as thymidylate synthase, which is crucial for DNA synthesis. This inhibition can lead to disruptions in DNA replication and repair processes. Additionally, 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine interacts with RNA-modifying enzymes, such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, affecting RNA stability and function .

Cellular Effects

The effects of 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms. Furthermore, 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine affects cellular metabolism by inhibiting key enzymes involved in nucleotide synthesis, leading to reduced cell proliferation .

Molecular Mechanism

At the molecular level, 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine exerts its effects through several mechanisms. It binds to and inhibits thymidylate synthase, preventing the formation of thymidine monophosphate, a nucleotide essential for DNA synthesis. This inhibition results in DNA damage and cell cycle arrest. Additionally, 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine can incorporate into RNA, disrupting RNA processing and function. These molecular interactions lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine remains stable under specific conditions, but its degradation products can also impact cellular processes. Long-term exposure to this compound can lead to sustained inhibition of DNA synthesis and prolonged cell cycle arrest .

Dosage Effects in Animal Models

The effects of 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth by targeting rapidly dividing cells. At high doses, it may cause toxic effects, such as bone marrow suppression and gastrointestinal toxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine is involved in several metabolic pathways, primarily related to nucleotide synthesis and metabolism. It interacts with enzymes such as thymidylate synthase and DNA topoisomerase 1, affecting DNA replication and repair. Additionally, the compound’s incorporation into RNA can influence RNA metabolism and stability. These interactions can alter metabolic flux and metabolite levels, impacting overall cellular function .

Transport and Distribution

Within cells and tissues, 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins, which facilitate its localization to target sites. The compound’s distribution within tissues can influence its therapeutic efficacy and toxicity. Understanding these transport and distribution mechanisms is crucial for optimizing its use in clinical settings .

Subcellular Localization

The subcellular localization of 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine plays a vital role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its incorporation into the nucleus can enhance its effects on DNA synthesis and repair. Additionally, localization to the cytoplasm can influence RNA processing and function .

属性

IUPAC Name |

5-fluoro-2-piperidin-3-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8/h4-5,8,11H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSLRGOGHSLLII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=C(C=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B1489998.png)

![[(6-Dimethylamino-pyrimidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B1490004.png)

![[4-[3-(Dihydroxyamino)-4-oxocyclohexa-2,5-dien-1-ylidene]-3-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-oxopyrrol-2-yl]-hydroxyazanium](/img/structure/B1490006.png)